

Application Notes: Live-Cell Imaging with C6 NBD-L-threo-dihydrosphingosine

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Compound of Interest		
Compound Name:	C6 NBD-L-threo-	
	dihydrosphingosine	
Cat. No.:	B13104093	Get Quote

Introduction

Sphingolipids are a class of lipids that are not only integral structural components of cellular membranes but also pivotal signaling molecules involved in regulating a wide array of cellular functions, including proliferation, apoptosis, and cell migration.[1] **C6 NBD-L-threo-dihydrosphingosine** is a fluorescently labeled analog of dihydrosphingosine, a key precursor in the de novo sphingolipid synthesis pathway. The attachment of the nitrobenzoxadiazole (NBD) fluorophore enables the real-time visualization of its uptake, transport, and metabolic conversion within living cells.[2] This probe serves as an invaluable tool for researchers to investigate the dynamics of sphingolipid metabolism and trafficking, particularly its conversion to NBD-ceramide and subsequent accumulation in the Golgi apparatus.[3][4]

Principle of the Method

C6 NBD-L-threo-dihydrosphingosine is a cell-permeant molecule that, once inside the cell, mimics its natural counterpart. It is acylated by ceramide synthases (CerS) primarily in the endoplasmic reticulum (ER) to form C6 NBD-ceramide. This fluorescent ceramide analog is then transported to the Golgi apparatus, a central hub for sphingolipid metabolism.[1][5] In the Golgi, it can be further metabolized into more complex sphingolipids like NBD-sphingomyelin and NBD-glucosylceramide.[6][7] The distinct, bright fluorescence of the NBD group allows for the tracking of these processes using fluorescence microscopy, with the probe's accumulation providing a selective stain for the Golgi apparatus in both live and fixed cells.[7][8]



Applications

- Visualizing the Golgi Apparatus: Provides selective and high-contrast staining of the Golgi complex in live cells.[3][9]
- Studying Sphingolipid Metabolism: Enables the tracking of the de novo synthesis pathway from a dihydrosphingosine precursor to ceramide and complex sphingolipids.[1][6]
- Investigating Lipid Transport: Allows for the study of ceramide trafficking from the ER to the Golgi and the subsequent distribution of complex sphingolipids to other organelles and the plasma membrane.[7][10]
- Drug Development: Can be used in screening assays to identify inhibitors or modulators of enzymes involved in sphingolipid metabolism, which are potential therapeutic targets for various diseases.[1]

Quantitative Data Summary

The effective use of **C6 NBD-L-threo-dihydrosphingosine** requires an understanding of its spectral properties and the optimal experimental conditions. The following tables summarize key quantitative parameters.

Table 1: Physicochemical and Spectral Properties



Property	Value	Reference(s)
IUPAC Name	N-[(E,2S,3R)-1,3- dihydroxyoctadec-4-en-2-yl]-6- [(4-nitro-2,1,3-benzoxadiazol- 7-yl)amino]hexanamide	
Molecular Formula	C30H49N5O6	[8][11]
Molecular Weight	575.74 g/mol	[8][11]
Excitation Maximum (λex)	~466 nm	[8]
Emission Maximum (λem)	~536 nm	[8]
Recommended Laser Line	488 nm	[12]
Recommended Filter Set	FITC / GFP	[2]
Solubility	Soluble in DMSO, Chloroform, Ethanol	[8]

Table 2: Recommended Parameters for Live-Cell Imaging



Parameter	Recommended Value	Notes	Reference(s)
Cell Seeding Density	60-80% confluency	Ensures cells are in a healthy, logarithmic growth phase.	[2]
Probe-BSA Complex Conc.	1-5 μΜ	Optimal concentration should be determined empirically for each cell type.	[2][9]
Incubation Time	30-60 minutes	Time can be adjusted based on cell type and specific experimental goals.	[2]
Incubation Temperature	37°C	For visualizing metabolic trafficking to the Golgi.	[1][2]
Low Temp Incubation	4°C	To label the plasma membrane while minimizing endocytosis and metabolism.	[1][13]
Imaging Medium	Serum-free medium (e.g., HBSS, Opti- MEM)	Reduces background fluorescence from serum components.	[2][14]

Experimental Protocols

Protocol 1: Preparation of C6 NBD-dihydrosphingosine-BSA Complex

Delivery of lipophilic probes as a complex with fatty acid-free Bovine Serum Albumin (BSA) is recommended to facilitate their dispersion in aqueous culture medium and enhance cellular uptake.[15]



Materials:

- C6 NBD-L-threo-dihydrosphingosine
- Ethanol or Chloroform
- Fatty Acid-Free BSA
- Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS), pH 7.4
- Sterile glass test tubes
- Nitrogen gas line or vacuum desiccator
- Vortex mixer

Procedure:

- Prepare Probe Stock: Prepare a 1 mM stock solution of C6 NBD-L-threodihydrosphingosine in ethanol or chloroform.
- Aliquot and Dry: In a glass test tube, dispense the desired volume of the 1 mM stock solution. Evaporate the solvent under a gentle stream of nitrogen gas or in a vacuum desiccator to form a thin lipid film on the bottom of the tube.[6][13]
- Prepare BSA Solution: Prepare a 0.34 mg/mL solution of fatty acid-free BSA in sterile PBS or HBSS.[6][13]
- Complexation: Add the BSA solution to the dried lipid film. Vortex the tube vigorously for 2-3
 minutes to facilitate the complexation of the probe with BSA. The resulting solution should be
 clear.[6][13]
- Storage: The final probe-BSA complex (e.g., 100 μM) can be used immediately or stored in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

Protocol 2: Live-Cell Labeling and Imaging of the Golgi Apparatus



This protocol is designed for visualizing the Golgi apparatus by allowing the metabolic conversion and accumulation of the probe.

Materials:

- Cells cultured to 60-80% confluency on glass-bottom dishes or coverslips suitable for microscopy.[2]
- Prepared C6 NBD-dihydrosphingosine-BSA complex (from Protocol 1).
- Live-cell imaging medium (e.g., serum-free DMEM, HBSS, or Opti-MEM).
- Complete culture medium.

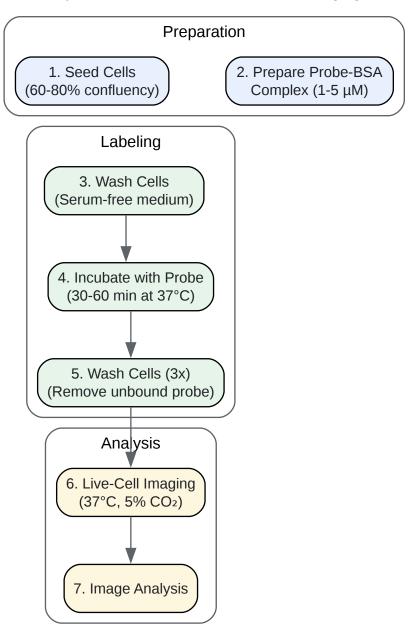
Procedure:

- Cell Preparation: On the day of the experiment, gently wash the cells twice with pre-warmed (37°C) live-cell imaging medium to remove serum.[2]
- Prepare Labeling Solution: Dilute the probe-BSA stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-5 μM.[2]
- Cell Labeling: Aspirate the wash medium and add the labeling solution to the cells.
- Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.[2] This allows for probe uptake, conversion to NBD-ceramide, and transport to the Golgi.
- Washing: After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.
- Imaging: Immediately transfer the dish/coverslip to a fluorescence microscope equipped with an environmental chamber maintaining 37°C and 5% CO₂. Acquire images using a standard FITC/GFP filter set (Excitation: ~466 nm, Emission: ~536 nm).[2][8]

Visualizations



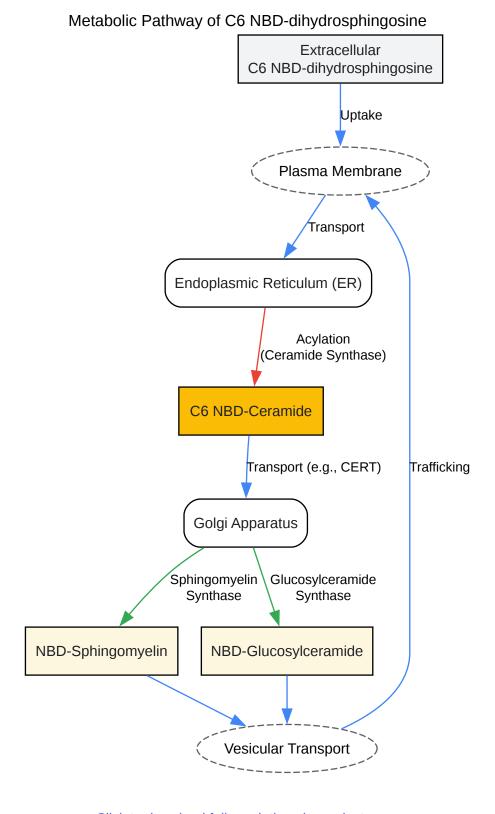
Experimental Workflow for Live-Cell Imaging



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Caption: Experimental workflow for Golgi staining.





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Caption: Cellular processing of the fluorescent probe.



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